1,3-Dioxane-5-carboxamide,N-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.15644 g/mol . It is known for its unique structure, which includes a dioxane ring and a carboxamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI) involves several steps. One common method includes the reaction of a dioxane derivative with a carboxamide precursor under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) can be compared with other similar compounds, such as:
1,3-Dioxane-5-carboxamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
1,3-Dioxane-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and applications.
These comparisons highlight the unique features of 1,3-Dioxane-5-carboxamide,N-methyl-(9CI), such as its specific functional groups and their impact on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
190191-71-0 |
---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
N-methyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C6H11NO3/c1-7-6(8)5-2-9-4-10-3-5/h5H,2-4H2,1H3,(H,7,8) |
InChI-Schlüssel |
WWTNGMJOAWUPIC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1COCOC1 |
Kanonische SMILES |
CNC(=O)C1COCOC1 |
Synonyme |
1,3-Dioxane-5-carboxamide,N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.